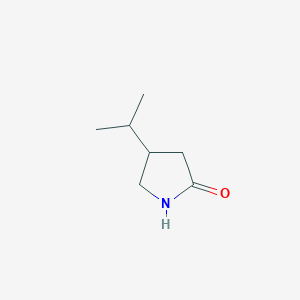

4-Isopropylpyrrolidin-2-one

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-propan-2-ylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-5(2)6-3-7(9)8-4-6/h5-6H,3-4H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWJNZEJGGLBELP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CC(=O)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70610115 | |

| Record name | 4-(Propan-2-yl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89895-18-1 | |

| Record name | 4-(Propan-2-yl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(propan-2-yl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of the Pyrrolidinone Core Structure in Organic Synthesis

The pyrrolidinone ring is a privileged scaffold in organic and medicinal chemistry, forming the core structure of numerous biologically and pharmacologically active molecules. frontiersin.orgresearchgate.net This five-membered nitrogen-containing heterocycle is a common feature in a vast array of natural products, particularly alkaloids, and is a foundational component in the design of many synthetic drugs. frontiersin.orgnih.gov Its prevalence is so significant that it ranks as one of the most common five-membered non-aromatic nitrogen heterocycles found in drugs approved by the U.S. Food and Drug Administration (FDA). nih.govtandfonline.com

The value of the pyrrolidinone scaffold in drug discovery stems from several key attributes:

Structural Versatility : The non-planar, sp³-hybridized nature of the saturated ring allows for the exploration of three-dimensional chemical space, a desirable trait for achieving specific interactions with biological targets like enzymes and receptors. nih.govnih.gov

Stereochemical Complexity : The pyrrolidinone ring can contain multiple stereocenters, allowing for the generation of a wide variety of stereoisomers. This is crucial as the biological activity of a molecule is often highly dependent on its specific 3D arrangement. nih.govnih.gov

Synthetic Accessibility : Numerous synthetic methods have been developed to construct and functionalize the pyrrolidinone ring, making it a versatile building block for creating libraries of compounds for screening. researchgate.net

Broad Biological Activity : Derivatives of the pyrrolidinone core have been shown to exhibit a wide spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antiviral activities. researchgate.nettandfonline.comresearchgate.net

This combination of structural and biological properties makes the pyrrolidinone moiety a versatile and attractive starting point for the design and development of novel therapeutic agents. frontiersin.org

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 4-Isopropylpyrrolidin-2-one, and how should data interpretation be validated?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the structure. Key signals include the carbonyl (C=O) resonance at ~175–180 ppm in C NMR and the isopropyl group’s splitting pattern in H NMR (δ ~1.0–1.2 ppm for CH and δ ~2.5–3.0 ppm for the methine proton) .

- Infrared Spectroscopy (IR) : Validate the lactam carbonyl stretch at ~1660–1680 cm.

- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with UV detection (λ = 210–254 nm) to assess purity. Validate against certified reference standards (e.g., LGC Standards) .

- Validation : Cross-reference spectral data with published analogs (e.g., pyrrolidinone derivatives in peer-reviewed journals) and use triplicate measurements to ensure reproducibility .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis or weighing .

- Emergency Measures : For skin contact, wash immediately with soap and water. For inhalation, move to fresh air and seek medical attention. Maintain SDS documentation aligned with GHS-US standards .

- Storage : Store in airtight containers at 2–8°C to prevent hygroscopic degradation .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer :

- Reaction Conditions : Use catalytic hydrogenation or cyclization of isopropyl-substituted precursors. Optimize solvent (e.g., THF or DMF) and catalyst (e.g., Pd/C for hydrogenation) .

- Purification : Recrystallize from ethanol/water mixtures or use silica gel chromatography (eluent: ethyl acetate/hexane, 3:7 ratio) .

- Yield Tracking : Monitor reaction progress via TLC and compare yields across three independent trials to identify variability sources .

Advanced Research Questions

Q. What computational methods are effective for studying the conformational dynamics of 4-Isopropylprolidin-2-one in drug-target interactions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use software like GROMACS or AMBER to model the compound’s ring puckering and isopropyl group orientation. Apply force fields (e.g., CHARMM36) for accuracy .

- Docking Studies : Perform AutoDock Vina simulations to predict binding affinities with target proteins (e.g., kinases or GPCRs). Validate with experimental IC values from enzyme inhibition assays .

- Data Analysis : Use PyMOL for visualization and statistical tools (e.g., R or Python) to correlate conformational stability with biological activity .

Q. How can contradictory data on the compound’s solubility in polar vs. nonpolar solvents be resolved?

- Methodological Answer :

- Experimental Design : Conduct solubility tests in triplicate using USP-class solvents (e.g., water, ethanol, DCM) under controlled temperatures (25°C ± 0.5°C). Measure via gravimetric analysis or UV-Vis spectroscopy .

- Statistical Analysis : Apply ANOVA to compare means and identify outliers. Use Hansen Solubility Parameters (HSPs) to model solvent compatibility .

- Literature Review : Cross-validate results with studies on structurally similar lactams (e.g., 4-piperidone derivatives) to contextualize discrepancies .

Q. What strategies are recommended for evaluating the compound’s metabolic stability in preclinical studies?

- Methodological Answer :

- In Vitro Assays : Use liver microsomes (human or rodent) to assess Phase I metabolism. Monitor degradation via LC-MS/MS over 0–60 minutes .

- In Vivo Pharmacokinetics : Administer the compound to animal models (e.g., Sprague-Dawley rats) and measure plasma concentrations at timed intervals. Calculate half-life (t) and clearance rates .

- Data Interpretation : Apply compartmental modeling (e.g., non-linear mixed-effects modeling) to extrapolate human pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.